METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE
Overview
Description
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the tert-butylamino, morpholinyl, and triazinyl groups, contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyridazinyl structure, followed by the introduction of the triazinyl and morpholinyl groups through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its potential efficacy in different applications.
Comparison with Similar Compounds
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE can be compared with similar compounds such as:
METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE: This compound differs by the presence of a dimethylamino group instead of a tert-butylamino group, which may affect its reactivity and biological activity.
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 2-[6-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O5/c1-18(2,3)22-15-19-16(25-7-9-28-10-8-25)21-17(20-15)30-13-6-5-12(23-24-13)29-11-14(26)27-4/h5-6H,7-11H2,1-4H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZORALPNVABAGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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